molecular formula C16H26N4O3S B11623057 N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B11623057
M. Wt: 354.5 g/mol
InChI Key: PFAVBKSWWCLTQI-UHFFFAOYSA-N
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Description

N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is an organic compound with a complex structure that includes a sulfonamide group, a piperazine ring, and an acetamide moiety

Properties

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C16H26N4O3S/c1-14-3-5-15(6-4-14)24(22,23)18-8-7-17-16(21)13-20-11-9-19(2)10-12-20/h3-6,18H,7-13H2,1-2H3,(H,17,21)

InChI Key

PFAVBKSWWCLTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)CN2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with ethylenediamine to form N-(2-aminoethyl)-4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Acylation Reaction: : The intermediate is then reacted with 4-methylpiperazine and acetic anhydride to form the final product. This step involves heating the reaction mixture under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

  • Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while nitration of the aromatic ring would introduce nitro groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its sulfonamide group is known for its antibacterial properties, and the piperazine ring is a common motif in many drugs, suggesting potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory or anticancer agents. The presence of the sulfonamide group is particularly significant, as it is a known pharmacophore in many drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the piperazine ring can interact with receptors in the body, modulating their activity. These interactions can lead to various biological effects, such as antibacterial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a chlorine atom on the aromatic ring.

    N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methoxy group on the aromatic ring.

Uniqueness

N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the presence of both a sulfonamide group and a piperazine ring, which confer distinct chemical and biological properties. The methyl groups on both the aromatic ring and the piperazine ring further enhance its stability and reactivity, making it a valuable compound for various applications.

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